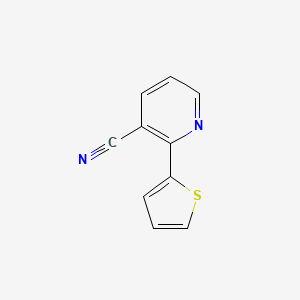
2-Thiophen-2-ylnicotinonitrile
Übersicht
Beschreibung
Synthesis Analysis
- Compound 4 subsequently reacts with primary amines, yielding the desired 2-Thiophen-2-ylnicotinonitrile (TYN) derivatives (compounds 5a–5g) as crystals .
Molecular Structure Analysis
The molecular formula of 2-Thiophen-2-ylnicotinonitrile is C₁₀H₆N₂S , with a molecular weight of 186.24 g/mol . Its structure comprises a thiophene ring fused to a nicotinonitrile group.
Chemical Reactions Analysis
The compound’s reactivity includes transformations into 1H-pyrazolo[3,4-b]pyridines . These reactions expand its potential applications and diversify its chemical behavior .
Wissenschaftliche Forschungsanwendungen
1. Fungicidal Activity
- Summary of Application: 2-Thiophen-2-ylnicotinonitrile derivatives have been designed and synthesized for use as fungicides. These compounds were created by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene .
- Methods of Application: The structures of the target compounds were identified through 1H NMR, 13C NMR, and HRMS spectra. The in vivo bioassay results of all the compounds against cucumber downy mildew (CDM, Pseudoperonospora cubensis (Berk.et Curt.) Rostov.) were conducted in a greenhouse .
- Results or Outcomes: Compounds 4a (EC50 = 4.69 mg/L) and 4f (EC50 = 1.96 mg/L) exhibited excellent fungicidal activities which were higher than both diflumetorim (EC50 = 21.44 mg/L) and flumorph (EC50 = 7.55 mg/L). The bioassay results of the field trial against CDM demonstrated that the 10% EC formulation of compound 4f displayed excellent efficacies (70% and 79% control efficacies, respectively, each at 100 mg/L and 200 mg/L) which were superior to those of the two commercial fungicides flumorph (56% control efficacy at 200 mg/L) and mancozeb (76% control efficacy at 1000 mg/L) .
2. Anti-microbial, Antioxidant, Anticorrosion, and Anticancer Activity
- Summary of Application: Thiophene derivatives, including 2-Thiophen-2-ylnicotinonitrile, have been synthesized and tested for their in vitro antibacterial, antifungal, antioxidant, anticorrosion, and anticancer activities .
- Methods of Application: The synthesized compounds were evaluated for their in vitro biological potentials i.e. antimicrobial activity against selected microbial species using tube dilution method, antiproliferative activity against human lung cancer cell line (A-549) by sulforhodamine B assay, antioxidant activity by using DPPH method and anticorrosion activity by gravimetric method .
- Results or Outcomes: Compound S1 was the most potent antibacterial agent against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi having MIC value 0.81 µM/ml. Compound S4 displayed excellent antifungal activity against both Candida albicans and Aspergillus niger (MIC = 0.91 µM/ml). The antioxidant screening results indicated that compound S4 and S6 exhibited excellent antioxidant activity with IC50 values 48.45 and 45.33 respectively. Anticorrosion screening results indicated that compound S7 showed more anticorrosion efficiency (97.90%) with low corrosion rate. Results of anticancer screening indicated that compound S8 showed effective cytotoxic activity against human lung cancer cell line (A-549) at dose of 10−4 M .
3. Anti-Inflammatory and Anti-Psychotic Activity
- Summary of Application: Thiophene and its derivatives, including 2-Thiophen-2-ylnicotinonitrile, have been reported to possess a wide range of therapeutic properties such as anti-inflammatory and anti-psychotic .
4. Anti-Arrhythmic and Anti-Anxiety Activity
- Summary of Application: Thiophene derivatives, including 2-Thiophen-2-ylnicotinonitrile, have been reported to possess anti-arrhythmic and anti-anxiety therapeutic properties .
5. Estrogen Receptor Modulating
- Summary of Application: Thiophene derivatives, including 2-Thiophen-2-ylnicotinonitrile, have been reported to possess estrogen receptor modulating properties .
6. Anti-Mitotic
Eigenschaften
IUPAC Name |
2-thiophen-2-ylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2S/c11-7-8-3-1-5-12-10(8)9-4-2-6-13-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNLLQCWHNDWCPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=CS2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Thiophen-2-ylnicotinonitrile | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

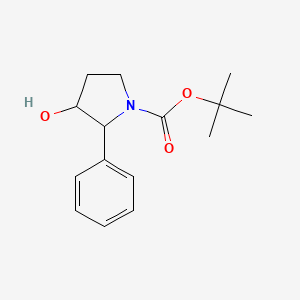
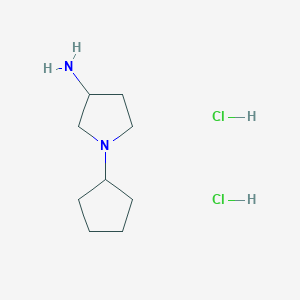
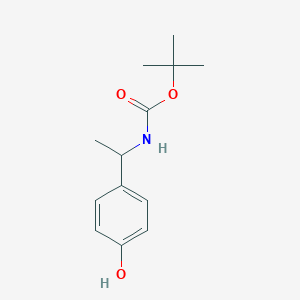
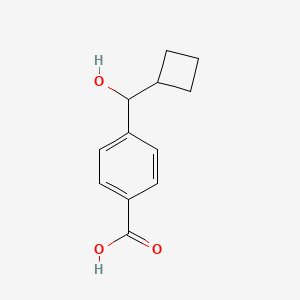
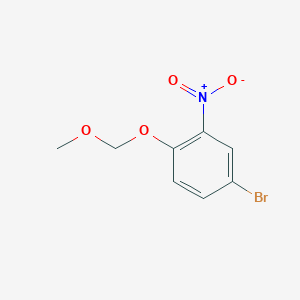
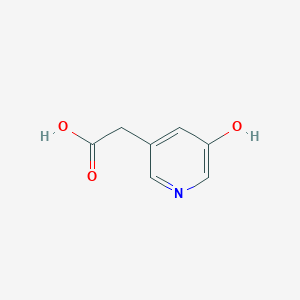
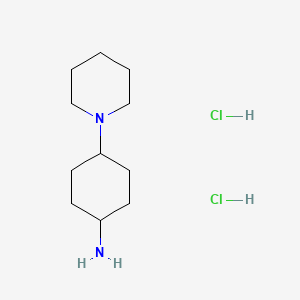
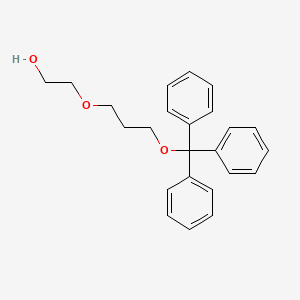
![4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1473559.png)
![2-Amino-1-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]ethan-1-one](/img/structure/B1473560.png)
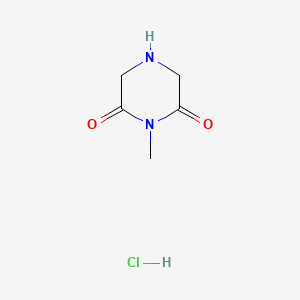
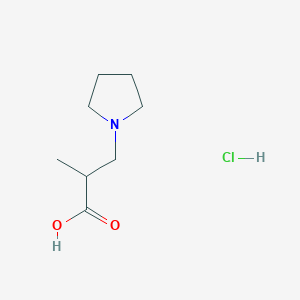
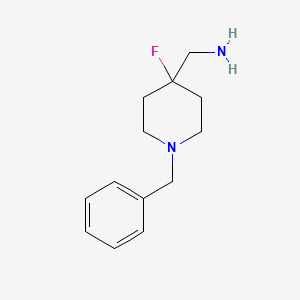
amine](/img/structure/B1473565.png)